molecular formula C9H16ClN B1383265 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride CAS No. 2031260-37-2

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Cat. No.: B1383265
CAS No.: 2031260-37-2
M. Wt: 173.68 g/mol
InChI Key: NYLNKEMOXRYGPN-UHFFFAOYSA-N
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Description

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride (CAS: 2031260-37-2) is a bicyclic spirocompound featuring a nitrogen atom at position 8 of the bicyclo[3.2.1]octane system fused to a cyclopropane ring. Its molecular formula is C₉H₁₆ClN (MW: 173.68 g/mol) . The compound is synthesized via multistep processes involving ketone intermediates and cyclization reactions, as seen in related spirocyclic alkaloid-inspired syntheses . Industrially, it is available at 99% purity and is utilized in agrochemicals, pharmaceuticals, and chemical intermediates .

Properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-8-6-9(3-4-9)5-7(1)10-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLNKEMOXRYGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC3)CC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride is a complex organic compound characterized by its unique bicyclic structure, which includes a nitrogen atom within a spirocyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antiviral properties.

  • Molecular Formula : C9H16ClN
  • Molecular Weight : 173.68 g/mol
  • Structure : The compound features a bicyclo[3.2.1]octane core fused with a cyclopropane ring, contributing to its distinctive chemical reactivity and biological activity.

Synthesis and Methods of Application

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to yield high-purity products. Various methods for the synthesis of these compounds have been reported, focusing on enantioselective construction techniques that ensure the correct stereochemistry is maintained throughout the process.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

  • Antibacterial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
  • Antifungal Activity : The compound has shown potential in inhibiting fungal pathogens, making it a candidate for further investigation in antifungal drug development.
  • Antiviral Activity : Initial findings indicate that this compound may possess antiviral properties against certain viruses, although detailed mechanisms remain to be elucidated.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies have focused on its binding affinity with various biological targets, which are crucial for assessing the safety and efficacy profile of this compound in drug development.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been identified, which may offer insights into the biological activity of this compound:

Compound NameStructure CharacteristicsUnique Features
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochlorideContains fluorine substituentsEnhanced lipophilicity and potential for increased biological activity
3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]Similar bicyclic frameworkDiffering fluorination pattern may alter reactivity
8-Azaspiro[bicyclo[4.2.0]octane] derivativesVariations in ring sizePotentially different pharmacological profiles

These compounds illustrate variations in substituents and structural configurations that could influence their chemical properties and biological activities.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • A study demonstrated its ability to inhibit specific bacterial strains at concentrations lower than those required for conventional antibiotics.
  • Another investigation revealed promising antifungal activity against drug-resistant strains of fungi.

Further research is necessary to fully characterize the pharmacodynamics and pharmacokinetics of this compound to establish its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclopropane Analogs

9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane] Hydrochloride
  • Structure: Features a larger bicyclo[3.3.1]nonane core (vs. 3.2.1) with a cyclopropane spirojunction.
  • Molecular Formula : C₁₀H₁₈ClN (MW: 187.7 g/mol) .
2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[...] Hydrochloride
  • Structure : Substituted with two fluorine atoms and an isopropyl group on the cyclopropane ring.
  • Molecular Formula : C₁₂H₂₀ClF₂N (MW: 251.75 g/mol) .
  • Key Differences : Fluorination enhances metabolic stability and lipophilicity, making this derivative more suitable for pharmaceutical applications. The isopropyl group introduces steric effects that may influence receptor interactions .

Bicyclo[3.2.1]octane Variants with Heteroatom Modifications

8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride
  • Structure : Replaces the nitrogen at position 8 with oxygen.
  • Molecular Formula: C₆H₁₂ClNO (MW: 161.63 g/mol) .
  • Key Differences: The oxygen atom reduces basicity and alters electronic properties. Synthesized via Raney nickel-mediated reductions, this compound achieves 43–64% yield, highlighting scalability challenges compared to nitrogenous analogs .
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride
  • Structure : Contains a ketone at position 3 instead of a spirocyclopropane.
  • Molecular Formula: C₇H₁₁NO·HCl (MW: 161.63 g/mol) .
  • Key Differences : The ketone group enables nucleophilic addition reactions, expanding utility in synthetic chemistry. However, the lack of a spiro system limits its conformational rigidity .

Functionalized Spiro Derivatives

8-Azaspiro[bicyclo[3.2.1]octane-3,3'-diazirine] Hydrochloride
  • Structure : Incorporates a photoreactive diazirine ring.
  • Molecular Formula : C₉H₁₄ClN₃ (MW: 187.67 g/mol) .
  • Key Differences : Diazirine enables photoaffinity labeling for studying protein-ligand interactions. However, its synthesis requires specialized intermediates (e.g., N-Boc-protected precursors), increasing complexity .
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one Hydrochloride
  • Structure: Fused to a morpholinone ring.
  • Molecular Formula : C₁₀H₁₆ClN₂O₂ (MW: 231.7 g/mol) .
  • Key Differences: The morpholinone moiety enhances solubility and introduces hydrogen-bonding sites. Synthesized via epoxide ring-opening and cyclization, this derivative is prioritized for drug discovery .

Data Tables for Key Comparisons

Table 1. Structural and Molecular Properties

Compound Name CAS Number Molecular Formula MW (g/mol) Key Features
Target Compound 2031260-37-2 C₉H₁₆ClN 173.68 Spirocyclopropane, 3.2.1 bicyclo
9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-CP] HCl 2408968-51-2 C₁₀H₁₈ClN 187.7 Larger bicyclo, discontinued
2',2'-Difluoro-3'-(isopropyl) analog 2098126-98-6 C₁₂H₂₀ClF₂N 251.75 Fluorinated, enhanced stability
8-Oxa-3-aza-bicyclo[3.2.1]octane HCl 25602-68-0 C₆H₁₂ClNO 161.63 Oxygen substitution, scalable synthesis
8-Azaspiro[...]diazirine HCl 2193066-71-4 C₉H₁₄ClN₃ 187.67 Photoaffinity labeling tool

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 2
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

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